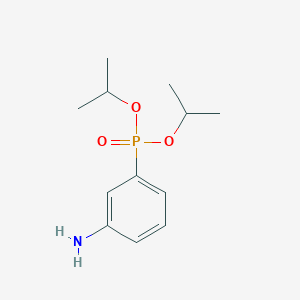

Dipropan-2-yl(3-aminophenyl)phosphonate

Description

Properties

Molecular Formula |

C12H20NO3P |

|---|---|

Molecular Weight |

257.27 g/mol |

IUPAC Name |

3-di(propan-2-yloxy)phosphorylaniline |

InChI |

InChI=1S/C12H20NO3P/c1-9(2)15-17(14,16-10(3)4)12-7-5-6-11(13)8-12/h5-10H,13H2,1-4H3 |

InChI Key |

QNVNIPSCYNQOGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(C1=CC=CC(=C1)N)OC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

Key Structural Differences

- Substituent Effects: The 3-aminophenyl group distinguishes this compound from aliphatic or ketone-containing phosphonates (e.g., Dimethyl (2-Oxoheptyl)phosphonate), which are tailored for synthetic applications rather than bioactivity .

- Ester Groups : Isopropyl esters in the target compound may improve lipid solubility compared to methyl or phenyl esters in analogs, influencing biodistribution .

Functional Comparison

Stability and Reactivity

- The C-P bond in phosphonates resists hydrolysis and enzymatic cleavage, unlike the labile C-O-P bond in phosphates . For example, Diphenyl isopropylphenyl phosphate (a phosphate ester) is more prone to degradation under physiological conditions .

- Fluorinated analogs like Dimethyl-(3,3-difluoro-2-oxoheptyl)phosphonate exhibit unique stability due to fluorine’s electronegativity but require complex purification due to similar boiling points of impurities .

Research Findings and Data

Q & A

Q. What are the established synthetic routes for Dipropan-2-yl(3-aminophenyl)phosphonate?

The synthesis typically involves reacting phosphonic acid derivatives (e.g., phosphonic dichloride) with 3-aminophenol and isopropyl alcohol under controlled conditions. Key steps include:

- Nucleophilic substitution : The hydroxyl group of 3-aminophenol reacts with the phosphorus center of the phosphonic acid derivative.

- Esterification : Isopropyl alcohol is introduced to form the dipropan-2-yl ester groups.

- Catalytic optimization : Use of catalysts like DMAP (4-dimethylaminopyridine) or triethylamine to enhance reaction efficiency. Reaction parameters (e.g., 60–80°C, anhydrous solvents like THF) are critical to minimize side reactions .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- NMR spectroscopy : P NMR confirms the phosphonate moiety (δ ~20–25 ppm), while H/C NMR resolves the aminophenyl and isopropyl groups.

- Mass spectrometry (MS) : High-resolution ESI-MS verifies the molecular formula (e.g., CHNOP).

- X-ray crystallography : For crystalline derivatives, bond angles and stereochemistry are determined .

Advanced Research Questions

Q. How does the presence of the 3-aminophenyl group influence the compound’s reactivity and bioactivity?

The 3-aminophenyl substituent introduces both electronic and steric effects:

- Electronic effects : The amino group acts as an electron donor, altering the phosphonate’s electrophilicity. This impacts interactions with biological targets (e.g., enzymes requiring nucleophilic attack).

- Steric hindrance : Bulky substituents may reduce binding affinity to certain receptors. Comparative studies with analogs (e.g., 3-methoxyphenyl derivatives) can isolate these effects.

- Bioactivity modulation : The amino group enables hydrogen bonding with catalytic residues in enzymes, as observed in phosphonate-based protease inhibitors .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Contradictions may arise from assay variability or stereochemical impurities. Recommended approaches:

- Reproducibility checks : Standardize assay conditions (e.g., pH, temperature) and validate purity via HPLC.

- Stereochemical analysis : Use chiral chromatography or circular dichroism to confirm enantiomeric ratios.

- Mechanistic studies : Employ kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition patterns .

Q. How can computational modeling optimize the design of this compound derivatives?

- Density functional theory (DFT) : Predicts electronic properties (e.g., charge distribution at the phosphorus center) to guide synthetic modifications.

- Molecular docking : Screens derivatives against target proteins (e.g., alkaline phosphatases) to prioritize candidates with high binding scores.

- MD simulations : Assess stability of ligand-protein complexes under physiological conditions .

Q. What methodologies assess environmental stability and degradation pathways?

- Hydrolysis studies : Monitor degradation in aqueous buffers at varying pH levels (e.g., 2–10) using P NMR to track phosphonate breakdown.

- Microbial degradation assays : Incubate with soil or microbial consortia to identify metabolites (e.g., via LC-MS) and pathways (e.g., C-P lyase activity).

- Photostability tests : Expose to UV light to evaluate resistance to photolytic cleavage .

Methodological Considerations Table

| Research Goal | Recommended Techniques | Key Parameters |

|---|---|---|

| Synthesis Optimization | Catalytic screening (e.g., DMAP vs. TEA) | Yield, reaction time, purity |

| Bioactivity Validation | Enzyme inhibition assays (IC) | Substrate concentration, inhibition type |

| Environmental Stability Analysis | Hydrolysis kinetics (pH 7.4, 37°C) | Half-life, degradation products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.